molecular formula C7H3F3O2 B032099 2,3,4-Trifluorobenzoic acid CAS No. 61079-72-9

2,3,4-Trifluorobenzoic acid

Cat. No. B032099
CAS RN: 61079-72-9
M. Wt: 176.09 g/mol
InChI Key: WEPXLRANFJEOFZ-UHFFFAOYSA-N
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Patent
US07094780B1

Procedure details

To a solution of 2,3,4-trifluorobenzoic acid (10.85 g, 61.6 mmol) in dichloromethane (100 mL) is added oxalyl chloride (13.5 mL, 154 mmol) and N,N-dimethylformamide (3 drops). After 45 minutes, the reaction mixture is concentrated under vacuum. The resulting residue is dissolved in dichloromethane (100 mL) and to this solution is added ethanol (18 mL, 310 mmol). After 30 minutes, the reaction mixture is diluted with dichloromethane and washed with saturated NaHCO3, water, and brine. The organic layer is dried over MgSO4, filtered, and the filtrate is concentrated to afford the title compound as an oil (12.23 g). 1H NMR (CDCl3): δ 7.93–7.67 (m, 1H), 7.09–6.96 (m, 1H), 4.39 (q, 2H), 1.40 (t, 3H).
Quantity
10.85 g
Type
reactant
Reaction Step One
Quantity
13.5 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step One
Quantity
18 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[C:10]([F:11])=[C:9]([F:12])[CH:8]=[CH:7][C:3]=1[C:4]([OH:6])=[O:5].[C:13](Cl)(=O)[C:14](Cl)=O.C(O)C>ClCCl.CN(C)C=O>[CH2:13]([O:5][C:4](=[O:6])[C:3]1[CH:7]=[CH:8][C:9]([F:12])=[C:10]([F:11])[C:2]=1[F:1])[CH3:14]

Inputs

Step One
Name
Quantity
10.85 g
Type
reactant
Smiles
FC1=C(C(=O)O)C=CC(=C1F)F
Name
Quantity
13.5 mL
Type
reactant
Smiles
C(C(=O)Cl)(=O)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
ClCCl
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
CN(C=O)C
Step Two
Name
Quantity
18 mL
Type
reactant
Smiles
C(C)O
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
ClCCl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
the reaction mixture is concentrated under vacuum
DISSOLUTION
Type
DISSOLUTION
Details
The resulting residue is dissolved in dichloromethane (100 mL) and to this solution
WAIT
Type
WAIT
Details
After 30 minutes
Duration
30 min
WASH
Type
WASH
Details
washed with saturated NaHCO3, water, and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layer is dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
C(C)OC(C1=C(C(=C(C=C1)F)F)F)=O
Measurements
Type Value Analysis
AMOUNT: MASS 12.23 g
YIELD: CALCULATEDPERCENTYIELD 97.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.